2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide
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Overview
Description
2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The thiophene moiety is introduced via a substitution reaction, where a thiophene derivative reacts with the piperidine intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: Similar in structure but with a fluorine substitution.
2-Fluorobutyrfentanyl: Contains a butanamide group instead of a propanamide group.
2-Methylacetylfentanyl: Features an acetyl group instead of a propanamide group.
Uniqueness
2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide is unique due to its specific combination of a thiophene moiety and a piperidine ring with a propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-12(2)15(18)16-10-13-5-7-17(8-6-13)11-14-4-3-9-19-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBJQCZOFCCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCN(CC1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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